
5-Bromo-2-fluoro-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-iodophenol is an organic compound with the molecular formula C6H3BrFIO . It is used in the synthesis of various compounds, such as drugs, and in the study of biochemical effects .
Synthesis Analysis
The synthesis of this compound involves several steps. It is produced by electrophilic halogenation of phenol with bromine . It has been used in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
This compound is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .Applications De Recherche Scientifique
5-Bromo-2-fluoro-3-iodophenol is widely used in a variety of scientific research applications. It is used in organic synthesis to study the effects of halogens on the properties of organic compounds. It is also used in biochemistry to study the effects of halogens on enzymes and other biomolecules. In pharmacology, it is used to study the effects of halogens on drug metabolism and drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-3-iodophenol is not fully understood. However, it is believed that the halogens on the aromatic ring interact with the active sites of enzymes and other biomolecules, resulting in changes in their structure and function. This can lead to changes in the rates of biochemical reactions and the binding of drugs to their receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the halogens on the aromatic ring can interact with enzymes and other biomolecules, resulting in changes in their structure and function. This can lead to changes in the rates of biochemical reactions and the binding of drugs to their receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-fluoro-3-iodophenol in lab experiments include its availability, its low cost, and its ability to be synthesized in a relatively short time. The limitations of using this compound in lab experiments include its instability in the presence of certain chemicals, its potential to react with some biomolecules, and its potential to interfere with the binding of drugs to their receptors.
Orientations Futures
Potential future directions for research involving 5-Bromo-2-fluoro-3-iodophenol include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be done to explore the potential for this compound to be used as a therapeutic agent, as well as its potential to be used as a diagnostic tool. Finally, further research could be done to explore the potential for this compound to be used as a synthetic tool for the study of the effects of halogens on organic compounds.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-fluoro-3-iodophenol is achieved by a three-step process. The first step involves the reaction of 5-bromo-2-fluoro-3-iodobenzene with sodium hydroxide in aqueous acetic acid. This yields this compound. The second step involves the reduction of this compound with sodium borohydride in an aqueous solution of acetic acid. This yields the desired product, this compound. The third step involves the purification of the product by recrystallization.
Safety and Hazards
5-Bromo-2-fluoro-3-iodophenol is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYZGVPVAOBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

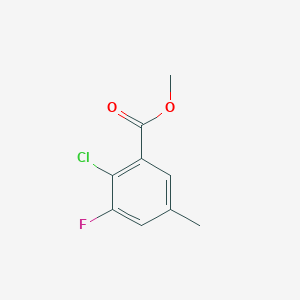

![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

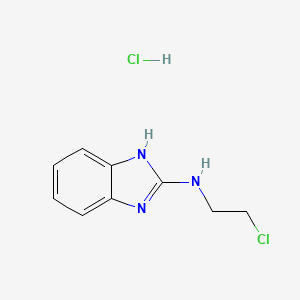

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)

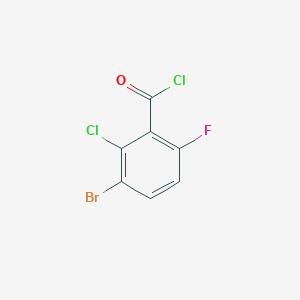
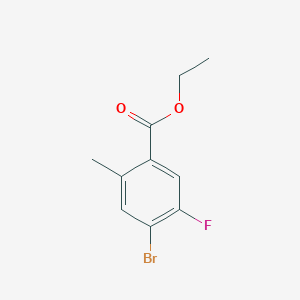
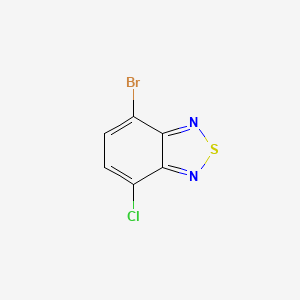
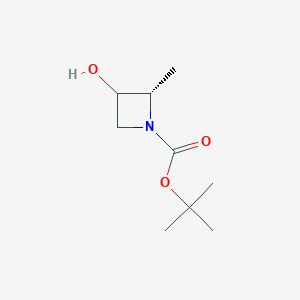
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)